{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine
Description
Chemical Structure and Properties
{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine (CAS: 1006334-06-0) is a secondary amine featuring a pyrazole ring substituted with a trifluoromethyl group at position 3 and a methyl group at position 4. The propyl linker connects the pyrazole to a branched amine group (2-methylpropylamine). This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl group and the flexible alkyl chain. The molecular formula is C₁₀H₁₆F₃N₃, with a molecular weight of 259.25 g/mol (inferred from substituent analysis) .
According to commercial data, this compound is listed as discontinued by suppliers like CymitQuimica, though it was previously available in gram-scale quantities with 95% purity .
Properties
IUPAC Name |
2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-6(4-13)5-15-7(2)3-8(14-15)9(10,11)12/h3,6H,4-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCQBXWZPPRIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine, also known by its CAS number 1006342-58-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C9H14F3N3
- Molecular Weight : 236.19 g/mol
- IUPAC Name : 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
This structure features a pyrazole ring substituted with trifluoromethyl and methyl groups, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in anti-inflammatory and anticancer research. Below are key findings from recent studies:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Certain derivatives have shown IC50 values in the low micromolar range, indicating potent antiproliferative effects against various cancer cell lines .
- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was supported by docking simulations that revealed binding interactions with the colchicine site on tubulin .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects:
- Cytokine Inhibition : It has been shown to significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models .
- Neuroprotective Effects : Studies demonstrated that derivatives could reduce oxidative neurotoxicity and microglial activation in models of neuroinflammation .
Case Studies and Research Findings
Scientific Research Applications
Unfortunately, information regarding the applications of the specific compound "{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine" is limited in the provided search results. However, the search results do provide information on related compounds and their applications, which may be relevant.
Chemical Information
- This compound This compound has the molecular formula and a molecular weight of 221.23 g/mol . It should be stored at ambient temperature . The CAS number is 1006342-58-0 and the MDL number is MFCD06805063 . It is available from Apollo Scientific .
- 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid This compound, with the molecular formula , is also related to pyrazole derivatives .
- 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid This compound has the chemical formula and a molecular weight of 236.19 .
Applications of Related Pyrazole Derivatives
Pyrazole derivatives have diverse biological activities, including:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs with {2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine, enabling comparative analysis of their physicochemical and functional properties.
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Structure : A pyrazole derivative with a trifluoromethyl group at position 3 and a propyl chain at position 3. The primary amine is directly attached to the pyrazole ring.
- Molecular Formula : C₇H₁₀F₃N₃ (MW: 193.17 g/mol) .
- Key Differences :
- The absence of a methyl group on the propyl linker reduces steric bulk compared to the target compound.
- The primary amine (vs. secondary) may enhance solubility but reduce membrane permeability.
- Applications : Used in agrochemical research due to its trifluoromethylpyrazole core, a common motif in fungicides .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Features a pyridine ring substituted at position 3 and a cyclopropylamine group.
- Molecular Formula : C₁₂H₁₅N₅ (MW: 229.29 g/mol) .
- Synthetic Data : Synthesized via copper-catalyzed coupling, yielding 17.9% with a melting point of 104–107°C .
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine
- Structure : A shorter ethylamine chain links the pyrazole to the amine.
- Molecular Formula : C₇H₁₀F₃N₃ (MW: 193.17 g/mol) .
- Key Differences :
- Reduced chain length decreases lipophilicity (clogP ≈ 1.2 vs. ~2.5 for the target compound).
- Shorter linkers may limit conformational flexibility, affecting interactions with hydrophobic binding pockets.
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine
- Structure : The trifluoroethyl group is attached to the pyrazole nitrogen (position 1), with a propylamine side chain.
- Molecular Formula : C₉H₁₅F₃N₃ (MW: 234.23 g/mol) .
- Key Differences: Substitution at N1 (vs. N1 in the target compound) changes hydrogen-bonding capacity.
Structural and Functional Analysis (Table)
Research Implications
- Bioactivity: Trifluoromethylpyrazole amines are prevalent in agrochemicals (e.g., oxathiapiprolin, a fungicide with a related pyrazole-ethanone group ). The target compound’s secondary amine may improve bioavailability compared to primary amines.
- Synthetic Challenges : Branching in the propyl linker (2-methyl group) complicates synthesis, as seen in the low yield (17.9%) of the cyclopropyl analogue .
- Hydrogen Bonding: The amine group in the target compound can act as both donor and acceptor, facilitating crystal packing or target binding, as analyzed in hydrogen-bonding graph sets .
Q & A
Basic Questions
Q. How can researchers design an optimized synthetic route for {2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine?
- Methodological Answer : The synthesis typically involves alkylation of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with a propylamine derivative under basic conditions. Key steps include:
- Reagent Selection : Use of alkylating agents like 3-bromopropane-1-amine and a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or THF) .
- Temperature Control : Reactions are conducted at 60–80°C for 12–24 hours to ensure completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve ≥95% purity .
Q. What analytical methods are recommended for determining the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and amine functionality (e.g., δ 2.1–2.5 ppm for methyl groups; δ 3.2–3.6 ppm for propylamine) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₉H₁₄F₃N₃, MW = 221.23 g/mol) .
Q. What are the standard protocols for basic biological activity screening of this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can crystallographic data refinement (e.g., SHELXL) resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) to obtain atomic coordinates .
- Refinement in SHELXL : Use of restraints for disordered trifluoromethyl groups and hydrogen-bonding networks. Twinning detection for non-merohedral crystals .
- Validation Tools : Coot for model adjustment; PLATON for symmetry checks .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of trifluoromethyl substitution?
- Methodological Answer :
-
Analog Synthesis : Replace trifluoromethyl with -CF₂H, -CH₃, or -Cl to assess electronic effects .
-
Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition or cytotoxicity assays .
-
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Substituent Enzyme Inhibition IC₅₀ (µM) Cytotoxicity IC₅₀ (µM) -CF₃ 0.45 12.3 -CH₃ 2.1 >50 -Cl 1.8 28.7 Table 1. SAR comparison for trifluoromethyl analogs .
Q. How should researchers address contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, cell passage number) .
- Solubility Checks : Use DMSO stocks ≤0.1% to avoid solvent interference .
- Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. fluorescence assays) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under nucleophilic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via F NMR to track trifluoromethyl group stability .
- Isotopic Labeling : Use N-labeled amines to trace substitution pathways .
- DFT Calculations : Simulate transition states for amine alkylation reactions (Gaussian 16) .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
